molecular formula C19H23ClFN3O3 B068773 Grepafloxacin hydrochloride CAS No. 161967-81-3

Grepafloxacin hydrochloride

Numéro de catalogue B068773
Numéro CAS: 161967-81-3
Poids moléculaire: 395.9 g/mol
Clé InChI: IEPMBYOIQGCVHO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Grepafloxacin hydrochloride is an oral broad-spectrum fluoroquinolone antibacterial agent used to treat bacterial infections . It has potent activity against community-acquired respiratory pathogens including Streptococcus pneumonia . It also has high tissue penetration and a promising pharmacodynamic profile .


Molecular Structure Analysis

The molecular formula of Grepafloxacin hydrochloride is C19H23ClFN3O3 . The average mass is 395.856 Da and the monoisotopic mass is 395.141205 Da .


Chemical Reactions Analysis

Grepafloxacin has been found to show a priming effect on neutrophil respiratory burst, which is triggered by either a chemotactic factor N-formyl-methionyl-leucyl-phenylalanine (fMLP) or leukotriene B4 (LTB4), but not by the phorbol ester phorbol 12-myristate 13-acetate (PMA) .

Applications De Recherche Scientifique

Treatment of Respiratory Infections

Grepafloxacin hydrochloride has a clinical and microbiological profile that makes it perfect for treating respiratory infections acquired in the community . It is fast bactericidal, as evidenced by in vitro studies .

Broad Spectrum of Activity

Unlike other quinolones, Grepafloxacin has a broad spectrum of activity against all major respiratory pathogens, including strains of Legionella pneumophila that are resistant to penicillin, other beta-lactam antibiotics, Haemophilus influenzae, Moraxella catarrhalis, Chlamydia pneumoniae, and Mycoplasma pneumoniae .

Extended Half-Life

Grepafloxacin can be administered once daily due to its extended half-life (up to 15 h) and ability to generate high lung concentrations .

Effectiveness Against Atypical Bacteria

Grepafloxacin often combines the effectiveness of macrolides against atypical bacteria with the advantageous characteristics of beta-lactam antibiotics against gram-positive and gram-negative respiratory infections .

Treatment of Sexually Transmitted Diseases

Grepafloxacin was developed for treating lower respiratory tract infectious diseases and sexually transmitted diseases at 400 or 600 mg once daily for 10 days .

Resistance to NorA Efflux Mechanism

Grepafloxacin is not recognized by the NorA efflux mechanism in Staphylococcus aureus and, thus, some strains of Staphylococcus aureus that are resistant to other fluoroquinolones remain susceptible to grepafloxacin .

Potent In Vitro Activity

Grepafloxacin has potent in vitro activity against streptococci and staphylococci, respiratory Gram-negative pathogens, atypical respiratory pathogens and sexually transmitted disease pathogens .

Improvement Over Older Quinolones

Grepafloxacin provides important improvements over older quinolones and over other classes of antibiotics .

Mécanisme D'action

Target of Action

Grepafloxacin hydrochloride primarily targets bacterial topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes play a crucial role in the duplication, transcription, and repair of bacterial DNA .

Mode of Action

Grepafloxacin exerts its antibacterial activity by inhibiting the action of bacterial topoisomerase II and topoisomerase IV . By inhibiting these enzymes, grepafloxacin prevents the bacteria from replicating and repairing their DNA, leading to bacterial death .

Biochemical Pathways

It is known that the drug interferes with the action of dna gyrase and topoisomerase iv, which are essential for bacterial dna replication, transcription, and repair .

Pharmacokinetics

Grepafloxacin is rapidly and extensively absorbed following oral administration, with an absolute bioavailability of approximately 70% . It is primarily metabolized in the liver via CYP1A2 and CYP3A4 . The major metabolite is a glucuronide conjugate, while minor metabolites include sulfate conjugates and oxidative metabolites . The half-life of grepafloxacin is around 15 ± 3 hours .

Result of Action

The inhibition of bacterial topoisomerase II and IV by grepafloxacin leads to the prevention of bacterial DNA replication, transcription, and repair . This results in the death of the bacteria, thereby treating the infection .

Action Environment

Grepafloxacin is known to have high tissue penetration . It is effective against a wide range of gram-positive and gram-negative aerobic microorganisms, as well as some atypical microorganisms . Due to its side effect of lengthening the qt interval on the electrocardiogram, leading to cardiac events and sudden death, grepafloxacin was withdrawn worldwide from markets in 1999 .

Safety and Hazards

Grepafloxacin hydrochloride should be handled with care to avoid dust formation and contact with skin and eyes. In case of accidental ingestion or inhalation, immediate medical attention is required . It was withdrawn from the US market in 1999 due to associations with QTc prolongation and adverse cardiovascular events .

Propriétés

IUPAC Name

1-cyclopropyl-6-fluoro-5-methyl-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3.ClH/c1-10-8-22(6-5-21-10)15-7-14-16(11(2)17(15)20)18(24)13(19(25)26)9-23(14)12-3-4-12;/h7,9-10,12,21H,3-6,8H2,1-2H3,(H,25,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPMBYOIQGCVHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046692
Record name Grepafloxacin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Grepafloxacin hydrochloride

CAS RN

161967-81-3
Record name Grepafloxacin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161967-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Grepafloxacin Hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161967813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Grepafloxacin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GREPAFLOXACIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4ER1Z8N9N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Grepafloxacin hydrochloride
Reactant of Route 2
Reactant of Route 2
Grepafloxacin hydrochloride
Reactant of Route 3
Reactant of Route 3
Grepafloxacin hydrochloride
Reactant of Route 4
Grepafloxacin hydrochloride
Reactant of Route 5
Reactant of Route 5
Grepafloxacin hydrochloride
Reactant of Route 6
Grepafloxacin hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.